molecular formula C32H42O B14327518 4-(2-Methylbutyl)-4'-[(4-octylphenoxy)methyl]-1,1'-biphenyl CAS No. 103481-38-5

4-(2-Methylbutyl)-4'-[(4-octylphenoxy)methyl]-1,1'-biphenyl

Cat. No.: B14327518
CAS No.: 103481-38-5
M. Wt: 442.7 g/mol
InChI Key: YMRGDLJQLOAVLE-UHFFFAOYSA-N
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Description

4-(2-Methylbutyl)-4’-[(4-octylphenoxy)methyl]-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected by a single bond. This particular compound features additional functional groups that may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylbutyl)-4’-[(4-octylphenoxy)methyl]-1,1’-biphenyl typically involves several steps:

    Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between two aryl halides in the presence of a palladium catalyst.

    Introduction of the 2-Methylbutyl group: This can be done via Friedel-Crafts alkylation using 2-methylbutyl chloride and an aluminum chloride catalyst.

    Attachment of the 4-octylphenoxy group: This step may involve etherification using 4-octylphenol and a suitable base such as sodium hydride.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the alkyl side chains, leading to the formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can occur at the aromatic rings or the functional groups, potentially leading to the formation of hydrogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NaOH, NH₃) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alkanes or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules in organic synthesis.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of advanced materials, such as liquid crystals or polymers.

Mechanism of Action

The mechanism of action of 4-(2-Methylbutyl)-4’-[(4-octylphenoxy)methyl]-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: The parent compound with two benzene rings.

    4,4’-Dihydroxybiphenyl: A biphenyl derivative with hydroxyl groups.

    4,4’-Dichlorobiphenyl: A biphenyl derivative with chlorine atoms.

Uniqueness

4-(2-Methylbutyl)-4’-[(4-octylphenoxy)methyl]-1,1’-biphenyl is unique due to its specific functional groups, which may impart distinct chemical and physical properties compared to other biphenyl derivatives

Properties

CAS No.

103481-38-5

Molecular Formula

C32H42O

Molecular Weight

442.7 g/mol

IUPAC Name

1-[4-(2-methylbutyl)phenyl]-4-[(4-octylphenoxy)methyl]benzene

InChI

InChI=1S/C32H42O/c1-4-6-7-8-9-10-11-27-16-22-32(23-17-27)33-25-29-14-20-31(21-15-29)30-18-12-28(13-19-30)24-26(3)5-2/h12-23,26H,4-11,24-25H2,1-3H3

InChI Key

YMRGDLJQLOAVLE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)OCC2=CC=C(C=C2)C3=CC=C(C=C3)CC(C)CC

Origin of Product

United States

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